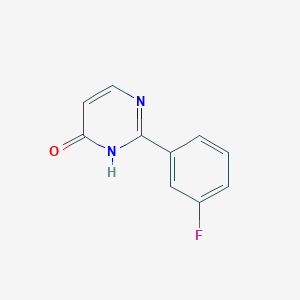

2-(3-Fluorophenyl)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

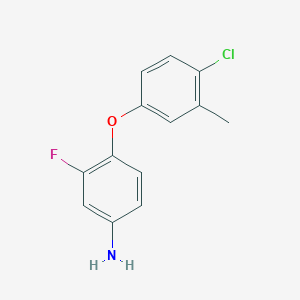

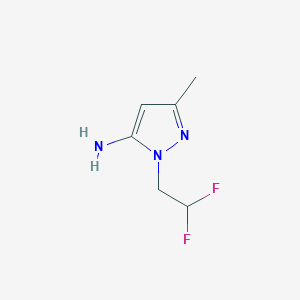

“2-(3-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has also been reported .Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a 3-fluorophenyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenyl)pyrimidin-4-ol” include a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Analgesic and Anti-Inflammatory Applications

- Anti-Inflammatory and Analgesic Properties: Derivatives of pyrimidine, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidin-4-ol, have shown potential in medicinal chemistry for their anti-inflammatory and analgesic activities. These activities are influenced by the nature of the substituent in the pyrimidine derivative (Muralidharan et al., 2019).

Anticancer and Antimicrobial Applications

- Anticancer Activity: Some derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant cytotoxicity against certain cancer cell lines (K. M. Hosamani et al., 2015).

- Antimicrobial Agents: Pyrimidine derivatives, including 2-(3-Fluorophenyl)pyrimidin-4-ol analogs, have been developed as potential antimicrobial agents. Some of these compounds have shown excellent activity against various microorganisms, indicating their potential in treating infectious diseases (T. Farghaly et al., 2013).

Molecular and Chemical Characterization

- Molecular and Chemical Analysis: The derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been extensively characterized using various spectroscopic techniques, elucidating their structural and chemical properties. This is crucial for understanding their biological functions and potential applications in drug design (Yafigui Traoré et al., 2017).

Drug Discovery and Development

- Drug Discovery: The structural features of pyrimidine derivatives have been explored for their potential in drug discovery. This includes the investigation of their binding properties, pharmacokinetic profiles, and efficacy in disease models, contributing significantly to the development of new therapeutic agents (G. M. Schroeder et al., 2009).

Safety And Hazards

Orientations Futures

Research on pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, is ongoing. They continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWFGZSZTLFUEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345865 |

Source

|

| Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)pyrimidin-4-ol | |

CAS RN |

76128-78-4 |

Source

|

| Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)

![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)

![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)